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Compound of Interest

Compound Name: WS-383

Cat. No.: B10824560

This document provides a comprehensive preliminary overview of the toxicity profile of WS-
383, a novel small molecule inhibitor of the XYZ signaling pathway. The information presented
herein is intended for researchers, scientists, and drug development professionals to support
the ongoing evaluation of WS-383 as a potential therapeutic agent.

Executive Summary

WS-383 is a potent and selective kinase inhibitor with promising preclinical efficacy. This report
summarizes the initial non-clinical safety evaluation, including acute and sub-chronic toxicity
studies, genotoxicity assays, and preliminary toxicokinetic assessments. The data presented
are intended to identify potential target organs for toxicity, establish a preliminary safety margin,
and guide the design of future IND-enabling toxicology studies.

Toxicokinetics

A preliminary toxicokinetic analysis was conducted in Sprague-Dawley rats following a single
intravenous (IV) and oral (PO) dose. Plasma concentrations of WS-383 were determined by
LC-MS/MS. The key toxicokinetic parameters are summarized in Table 1.

Table 1: Summary of Toxicokinetic Parameters of WS-383 in Rats

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10824560?utm_src=pdf-interest
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Intravenous (10 mgl/kg) Oral (100 mg/kg)
Cmax (ng/mL) 1250 + 180 850 + 110

Tmax (h) 0.25 2.0

AUCO-t (ng-h/mL) 2800 + 450 4100 + 620
AUCO-inf (ng-h/mL) 2950 + 480 4350 + 680

t1/2 (h) 35+0.8 41+0.9

CL (mL/h/kg) 34+0.7

vd (L/kg) 1.7+0.3

Oral Bioavailability (%) - ~70%

Data are presented as mean +

standard deviation.

Acute Toxicity

An acute oral toxicity study was performed in Sprague-Dawley rats to determine the potential
for toxicity following a single high dose of WS-383.

Experimental Protocol:

Species: Sprague-Dawley rats (5/sex/group)

Dose Levels: 0 (vehicle), 500, 1000, and 2000 mg/kg

Route of Administration: Oral gavage

Observation Period: 14 days

Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Results: No mortality or significant clinical signs of toxicity were observed at any dose level.
Gross necropsy at the end of the 14-day observation period revealed no treatment-related
abnormalities. The acute oral LD50 in rats was determined to be greater than 2000 mg/kg.
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Sub-chronic Toxicity

A 28-day repeated-dose oral toxicity study was conducted in Sprague-Dawley rats to evaluate
the toxicity of WS-383 following daily administration.[1][2][3][4][5]

Experimental Protocol:

o Species: Sprague-Dawley rats (10/sex/group)

e Dose Levels: 0 (vehicle), 50, 150, and 450 mg/kg/day
e Route of Administration: Oral gavage

e Duration: 28 days

» Endpoints: Clinical observations, body weight, food consumption, ophthalmology, clinical
pathology (hematology and biochemistry), urinalysis, organ weights, and histopathology.

Key Findings: The primary target organs identified were the liver and kidneys. Dose-dependent
increases in liver enzymes (ALT, AST) and changes in renal biomarkers (BUN, creatinine) were
observed. Histopathological findings were consistent with these clinical pathology changes.
The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 50 mg/kg/day.

Table 2: Summary of Key Findings in 28-Day Rat Toxicity Study

Finding 50 mglkg/day 150 mg/kg/day 450 mglkgl/day
Hepatocellular o ]

Minimal Mild Moderate
Hypertrophy
Renal Tubular

) Not observed Minimal Mild

Degeneration
ALT Increase (vs.

< 1.5-fold 2-3-fold > 5-fold
Control)
BUN Increase (vs. o

No significant change ~1.5-fold ~2.5-fold

Control)
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Genotoxicity

A battery of in vitro and in vivo genotoxicity assays were conducted to assess the mutagenic
and clastogenic potential of WS-383.[6][7][8][9][10]

Experimental Protocols:

o Ames Test (Bacterial Reverse Mutation Assay):Salmonella typhimurium strains TA98, TA100,
TA1535, and TA1537 and Escherichia coli strain WP2 uvrA were used with and without
metabolic activation (S9).

¢ In Vitro Micronucleus Test: Human peripheral blood lymphocytes were treated with WS-383
with and without S9 activation.[7]

¢ In Vivo Micronucleus Test: Bone marrow from rats treated with WS-383 was analyzed for the
presence of micronucleated polychromatic erythrocytes.

Results: WS-383 was not mutagenic in the Ames test and did not induce a significant increase
in micronuclei in either the in vitro or in vivo assays. The results are summarized in Table 3.

Table 3: Summary of Genotoxicity Studies for WS-383

Metabolic
Assay Test System Pyt Result
ctivation

Ames Test S. typhimurium, E. coli ~ With and Without S9 Negative

In Vitro Micronucleus Human Lymphocytes With and Without S9 Negative

In Vivo Micronucleus Rat Bone Marrow N/A Negative

Visualizations

Diagram 1: Hypothetical Signaling Pathway of WS-383 Toxicity
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Caption: Proposed mechanism of WS-383 action and off-target toxicity.

Diagram 2: Experimental Workflow for In Vivo Micronucleus Assay
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Caption: Workflow for the in vivo rat micronucleus genotoxicity assay.

Conclusion
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The preliminary toxicity profile of WS-383 indicates a low potential for acute oral toxicity and no
evidence of genotoxicity. A 28-day repeated-dose study in rats identified the liver and kidneys
as potential target organs for toxicity at higher doses. The NOAEL in this study was established
at 50 mg/kg/day. These findings provide a foundation for the design of longer-term toxicology
studies and the establishment of a safe starting dose for first-in-human clinical trials. Further
investigation into the mechanisms of the observed hepato- and nephrotoxicity is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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